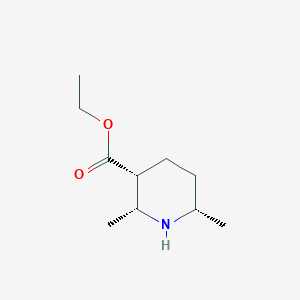
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel-: is a chemical compound with the molecular formula C14H21ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its white to yellow solid form and is typically stored at temperatures between 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves several steps. The starting materials and specific reaction conditions can vary, but generally, the process includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving amines and aldehydes or ketones.
Introduction of the Benzyl Group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride and a base.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is used to study the effects of piperidine derivatives on biological systems. It is also investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: In medicine, 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is explored for its potential therapeutic applications. It is studied for its effects on various biological targets and pathways, with the aim of developing new drugs and treatments.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Wirkmechanismus
The mechanism of action of 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- cis-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-amino-4-ethylpiperidine-1-carboxylate
Uniqueness: 1-Piperidinecarboxylic acid, 3-amino-4-methyl-, phenylmethyl ester, (3R,4S)-rel- is unique due to its specific stereochemistry and functional groups. The presence of the benzyl group and the hydrochloride salt form contribute to its distinct chemical and physical properties, making it suitable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1951439-11-4 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 |
IUPAC-Name |
benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O2/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13-/m1/s1 |
InChI-Schlüssel |
SRPCZFCRBYSYDY-DGCLKSJQSA-N |
SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Isomerische SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-amino-N'-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B1653688.png)








![{1-[Amino(oxan-4-yl)methyl]cyclobutyl}methanol hydrochloride](/img/structure/B1653702.png)
![1-[(1-tert-butyl-1H-pyrazol-4-yl)methyl]piperazine hydrochloride](/img/structure/B1653705.png)

